2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(cyclohexylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c16-11-8-13-6-9-15(10-7-13)12-14-4-2-1-3-5-14/h13-14,16H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZUZLGOIMDYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol typically involves the reaction of cyclohexylmethylamine with 4-piperidone, followed by reduction and subsequent alkylation . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and alkylating agents like ethyl bromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: Alkyl halides, other substituted derivatives
Scientific Research Applications
2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular features of 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol and its analogs:
Key Observations :
- Lipophilicity : The cyclohexylmethyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., isopropyl in ), which may improve blood-brain barrier penetration.
- Molecular Weight : The target compound (223.35 g/mol) falls within the acceptable range for drug-like molecules, unlike the larger kinase inhibitor FM (425.50 g/mol) .
Enzyme Inhibitors
- Glutaminase 1 (GLS1) Inhibitors : Analogs such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol demonstrated potent GLS1 inhibition (IC50: 10–50 nM) in preclinical studies. The thiadiazole group was critical for binding to the enzyme’s active site .
- Kinase Inhibitors: FM, a structurally complex analog, showed nanomolar activity against JAK2/FLT3 kinases, highlighting the role of fluorophenyl and pyrimidinyl groups in kinase selectivity .
Antimicrobial Synergists
Their aromatic substituents contrast with the aliphatic cyclohexyl group in the target compound.
Building Blocks
The phenyl derivative () and aminoethyl analog () are used in material science and drug discovery, emphasizing the versatility of piperidine-ethanol scaffolds in diverse applications.
Structure-Activity Relationship (SAR) Insights
- Substituent Size : Bulkier groups (e.g., cyclohexylmethyl) may improve target binding through hydrophobic interactions, as seen in kinase inhibitors .
- Heterocyclic Modifications : Thiadiazole or pyrimidine groups introduce hydrogen-bonding or π-stacking capabilities, critical for enzyme inhibition .
- Polarity Adjustments : Ether or hydroxyl groups enhance solubility but may reduce membrane permeability .
Biological Activity
The compound 2-[1-(Cyclohexylmethyl)piperidin-4-yl]ethan-1-ol is a piperidine derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key results.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 235.37 g/mol. The compound features a cyclohexylmethyl group attached to a piperidine ring, which is further connected to an ethanolic moiety.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, including the opioid and dopamine receptors. These interactions can lead to analgesic effects, mood modulation, and potential therapeutic applications in treating conditions such as anxiety and depression.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of piperidine derivatives. For instance, compounds with similar structures have shown significant activity in 17β-HSD Type 3 assays, indicating potential implications in steroid hormone regulation .
Case Studies
- Analgesic Effects : In a study examining the analgesic properties of piperidine derivatives, it was found that certain analogs exhibited dose-dependent pain relief in rodent models. The mechanism was attributed to modulation of the opioid receptors, suggesting that this compound may have similar effects .
- Cognitive Enhancement : Another research project focused on the cognitive-enhancing properties of piperidine compounds. Results indicated that specific derivatives improved memory retention and learning capabilities in animal models. This suggests a potential for developing treatments for cognitive disorders .
Table 1: Biological Activity of Piperidine Derivatives
Table 2: Summary of Research Findings
| Study Focus | Findings | Implications |
|---|---|---|
| Analgesic Properties | Dose-dependent pain relief observed | Potential for pain management therapies |
| Cognitive Enhancement | Improved memory retention in animal models | Development of cognitive disorder treatments |
| Hormonal Regulation | Significant inhibition of steroid hormones | Implications for hormone-related therapies |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
